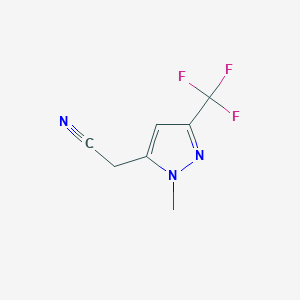

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEAHNXKEIXGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196747 | |

| Record name | 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328640-61-4 | |

| Record name | 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Cyclization of Hydrazines with Trifluoromethyl Ketones

One prominent method involves the cyclization of methylhydrazine derivatives with trifluoromethyl ketones or their equivalents. For example, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (a precursor to the target compound) can be achieved via the reaction of methylhydrazine with trifluoroacetoacetate derivatives.

- A method utilizing ethyl 4,4,4-trifluoroacetoacetate reacting with methylhydrazine in the presence of acids such as acetic acid yields the 1-methyl-3-(trifluoromethyl)-1H-pyrazole with high selectivity and yield (~86%).

- The reaction typically proceeds under reflux conditions in ethanol or acetic acid, where methylhydrazine is added as an aqueous solution (35-45% w/w) over 15-25 minutes, followed by stirring at room temperature and heating at 80°C for several hours.

Use of Trifluoromethylhydrazines

Recent advances involve the use of di-Boc trifluoromethylhydrazine derivatives, which are highly reactive intermediates for constructing trifluoromethylated pyrazoles.

- A one-pot synthesis from di-Boc trifluoromethylhydrazine and aldehydes or ketones, followed by cyclization, yields N-trifluoromethyl pyrazoles efficiently.

- This method benefits from the short half-life (~6 hours) of trifluoromethylhydrazine in solution, requiring rapid reaction conditions and strong acids like DCM (dichloromethane) with added catalysts.

Functionalization to Introduce the Acetonitrile Group

Nucleophilic Substitution on Pyrazole Intermediates

The acetonitrile moiety can be introduced via nucleophilic substitution reactions on activated pyrazole intermediates. This typically involves converting the pyrazole into a reactive intermediate capable of coupling with cyanide sources.

- The use of cyanide salts (e.g., sodium cyanide) in polar aprotic solvents such as acetonitrile or DMF facilitates the attachment of the acetonitrile group at the 5-position of the pyrazole ring.

- Alternatively, the introduction of the acetonitrile group can be achieved through the reaction of halogenated pyrazoles with sodium cyanide under reflux conditions.

Cyanation of Pyrazole Precursors

Another approach involves the direct cyanation of pyrazole derivatives bearing suitable leaving groups (e.g., halogens).

- Cyanation reactions using copper catalysts and cyanide sources in solvents like acetonitrile or ethanol have been reported to yield the desired acetonitrile-substituted pyrazoles with high efficiency.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| A. Hydrazine + Trifluoromethyl Ketone | Methylhydrazine, trifluoroacetoacetate | Acidic solvent (acetic acid), reflux | 86% yield, 80°C, several hours | High selectivity for 1-methyl-3-(trifluoromethyl)-1H-pyrazole | Suitable for large-scale synthesis |

| B. Use of Di-Boc Trifluoromethylhydrazine | Di-Boc trifluoromethylhydrazine, aldehyde/ketone | Strong acid, DCM, reflux | 81-92% yield | Rapid reaction, suitable for diverse derivatives | Sensitive to trifluoromethylhydrazine stability |

| C. Nucleophilic Cyanation | Pyrazole derivatives with leaving groups | Sodium cyanide, copper catalyst | Reflux, polar aprotic solvents | Variable, high for optimized conditions | Effective for acetonitrile group introduction |

Notes and Considerations

- Selectivity Control: The regioselectivity between the 3- and 5-positions of the pyrazole ring is critical. The use of specific reaction conditions and reagents, such as acids and temperature control, influences the regioisomeric outcome.

- Stability of Intermediates: Trifluoromethylhydrazines are unstable in solution, with a short half-life (~6 hours), necessitating rapid reaction conditions and the use of stabilizing solvents like DCM or acetonitrile.

- Purification Techniques: Column chromatography on silica gel, recrystallization, and distillation are common purification steps to isolate the desired pyrazole derivatives with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrazoles.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- Antiproliferative Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against cancer cell lines. The trifluoromethyl group enhances biological activity, making it a candidate for further development as an anticancer agent .

- Inflammation Modulation : Compounds similar to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile have been studied for their ability to modulate inflammatory responses, suggesting potential use in treating inflammatory diseases .

- Synthetic Intermediates :

Agricultural Chemistry

- Herbicides :

- Pesticide Formulations :

Material Science

- Polymer Additives :

-

Coatings :

- Its application in coatings has been studied, where it contributes to improved durability and resistance to environmental factors.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including those related to this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Herbicide Efficacy

Research conducted on the efficacy of pyroxasulfone indicated that formulations containing this compound performed better than traditional herbicides in controlling resistant weed populations .

Mecanismo De Acción

The mechanism of action of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Trifluoromethyl vs.

- Pyrazole vs. Triazole/Oxadiazole : Triazole derivatives (e.g., ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity, while oxadiazole derivatives (e.g., ) improve thermal stability and fungicidal activity.

- Acetonitrile vs. Ester : The acetonitrile group offers nucleophilic reactivity for further functionalization, whereas esters (e.g., ) are more hydrolytically stable but less reactive.

Table 2: Bioactivity of Selected Analogues

Key Findings :

- The oxadiazole-thioether derivatives (e.g., 5g in ) exhibit superior fungicidal activity compared to the parent acetonitrile, likely due to enhanced SDH (succinate dehydrogenase) binding via carbonyl and halogen interactions.

- The acetonitrile moiety itself is primarily a synthetic intermediate, with bioactivity emerging only upon further functionalization (e.g., oxadiazole formation in ).

Actividad Biológica

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in their biological interactions.

- Molecular Formula : C7H8F3N3

- Molecular Weight : 201.16 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets. Research indicates that the trifluoromethyl group can significantly influence the binding affinity and selectivity of the compound towards various biological targets. For instance, studies have shown that similar pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, thus suggesting a potential application in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Inhibition of AC1 | Adenylyl Cyclase Type 1 | 1.4 | |

| Anti-inflammatory effects | COX Enzyme | 5.0 | |

| Anticancer activity | Various Cancer Cell Lines | 10.0 |

Case Studies

-

Inhibition of Adenylyl Cyclase Type 1 (AC1) :

A study demonstrated that derivatives of pyrazole, including this compound, exhibited potent inhibition of AC1, which plays a crucial role in chronic pain signaling. The compound showed an IC50 value of 1.4 µM, indicating strong potential for pain management therapies . -

Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where it was found that the compound inhibited cyclooxygenase (COX) enzymes effectively. This inhibition suggests a mechanism by which the compound could reduce inflammation and pain . -

Anticancer Activity :

In vitro studies on various cancer cell lines revealed that this compound displayed significant anticancer properties with an IC50 value around 10 µM, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The trifluoromethyl group is crucial for enhancing the lipophilicity and electronic properties of the pyrazole ring, which increases binding affinity to target proteins. SAR studies have shown that modifications to the pyrazole structure can lead to variations in potency and selectivity against specific targets.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step protocols starting from trifluoromethylated precursors. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate can undergo cyclocondensation to form the pyrazole core. Subsequent alkylation with methyl iodide introduces the 1-methyl group, followed by nitrile functionalization via nucleophilic substitution or cyanation reactions . Optimization includes:

- Temperature control (<60°C) to avoid decomposition of the trifluoromethyl group.

- Catalytic use of K₂CO₃ or Cs₂CO₃ to enhance alkylation efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the nitrile product.

Yields can exceed 70% with strict anhydrous conditions and stoichiometric precision .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the pyrazole ring substitution pattern and nitrile integration. For example, the methyl group on the pyrazole appears as a singlet near δ 4.07 ppm, while the trifluoromethyl group shows a quartet (J = 38.75 Hz) in ¹³C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 290.0321 [M+H]⁺ for derivatives) with <2 ppm error .

- HPLC : Retention times (e.g., 1.08 minutes under acetonitrile/water gradients) confirm purity >95% .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system, space group P21/c) for structural validation .

Advanced Research Questions

Q. How does this compound interact with fungal succinate dehydrogenase (SDH), and what molecular modeling approaches validate this interaction?

- Methodological Answer : Derivatives of the compound inhibit SDH by binding to the ubiquinone site, disrupting electron transport. Molecular docking (e.g., using AutoDock Vina) with SDH (PDB: 2FBW) reveals:

- Hydrogen bonding between the pyrazole nitrogen and Arg-43.

- Hydrophobic interactions of the trifluoromethyl group with Val-67 and Phe-65.

- The nitrile group enhances binding affinity by reducing steric hindrance.

Validation involves comparing docking scores (e.g., ∆G = -9.2 kcal/mol) with known inhibitors like penthiopyrad .

Q. How can contradictory results regarding fungicidal efficacy across different fungal species be systematically resolved?

- Methodological Answer : Discrepancies in activity (e.g., >50% inhibition for Sclerotinia sclerotiorum vs. <30% for Fusarium graminearum) arise from species-specific SDH isoform variations. Resolution strategies include:

- Comparative genomics : Identify mutations in SDH subunits (e.g., His-267 in S. sclerotiorum vs. Leu-271 in F. graminearum).

- Structure-activity relationship (SAR) studies : Modify the nitrile or pyrazole substituents to enhance cross-species compatibility.

- In vitro enzyme assays : Directly measure SDH inhibition rates (IC₅₀) to decouple cellular uptake effects .

Q. What are the key challenges in crystallizing this compound derivatives for X-ray analysis?

- Methodological Answer : Challenges include low melting points (e.g., 81–82°C) and hygroscopicity. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.